
1-(4-Methyl-3-pentenyl)-1-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-3-pentenyl)-1-cyclohexene is an organic compound with the molecular formula C13H20 It is a cyclohexene derivative with a 4-methyl-3-pentenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-3-pentenyl)-1-cyclohexene can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexene with 4-methyl-3-pentenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexene, followed by nucleophilic substitution with the halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The use of continuous flow reactors can also improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methyl-3-pentenyl)-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.
Substitution: Br2, Cl2, and other halogenating agents.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-3-pentenyl)-1-cyclohexene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-3-pentenyl)-1-cyclohexene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. In reduction reactions, hydrogenation occurs at the double bonds, resulting in the formation of saturated hydrocarbons.
Molecular Targets and Pathways:
Oxidation: The double bonds in the cyclohexene ring and the 4-methyl-3-pentenyl substituent are primary targets.
Reduction: The double bonds are reduced to single bonds, leading to the formation of alkanes.
Substitution: The hydrogen atoms on the cyclohexene ring are replaced by halogen atoms.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexene
- 1-Methylcyclohexene
- 4-Methyl-1-cyclohexene
Eigenschaften
CAS-Nummer |
73301-20-9 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C12H20/c1-11(2)7-6-10-12-8-4-3-5-9-12/h7-8H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
NOAPTGDBUCYZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



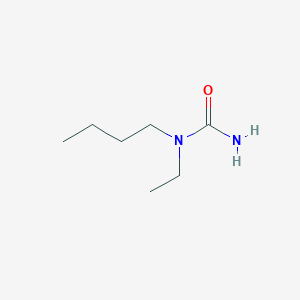
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
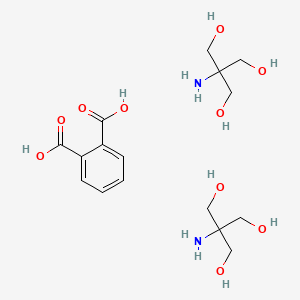
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)

![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
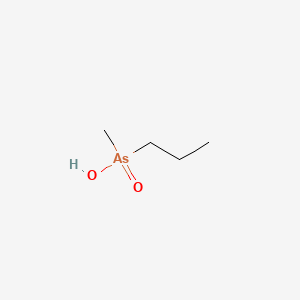
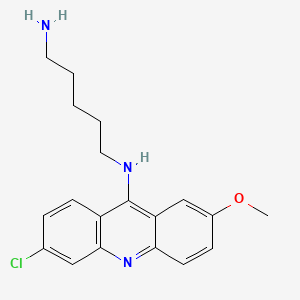
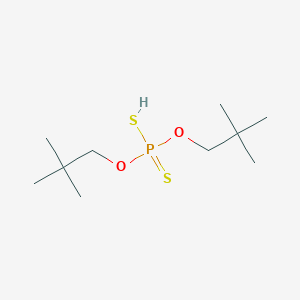
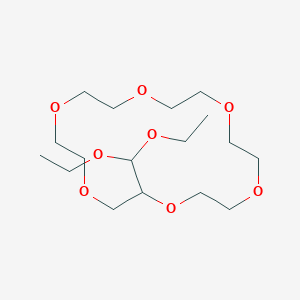
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
